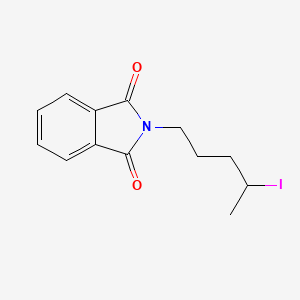
4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide is a heterocyclic compound that contains a sulfur atom within its ring structure. The presence of the propargyl group (a three-carbon chain with a triple bond) and the oxo group (a carbonyl group) makes this compound highly versatile in organic synthesis. It is used as a building block for more complex molecules and has applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide typically involves the reaction of a thiapiperidine derivative with a propargylating agent. One common method is the copper-catalyzed A3-type coupling process, which involves the reaction of formaldehyde, β-aminoalcohols, and acetylenes . This multicomponent reaction is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The propargyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiapiperidine derivatives.
科学的研究の応用
4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide involves its interaction with molecular targets through its functional groups. The propargyl group can participate in cyclization reactions, while the oxo group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-propargyl oxazolidines
- N, N-dipropargyl vicinal amino alcohols
- Propargylated isatins
Uniqueness
4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide is unique due to the presence of both the sulfur atom and the propargyl group within its structure. This combination provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research.
特性
分子式 |
C7H11NOS |
|---|---|
分子量 |
157.24 g/mol |
IUPAC名 |
4-prop-2-ynyl-1,4-thiazinane 1-oxide |
InChI |
InChI=1S/C7H11NOS/c1-2-3-8-4-6-10(9)7-5-8/h1H,3-7H2 |
InChIキー |
MNPCPRODRLJMKO-UHFFFAOYSA-N |
正規SMILES |
C#CCN1CCS(=O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Isothiazolo[4,3-D]pyrimidine](/img/structure/B8781686.png)






![7-chloro-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8781759.png)

![DIETHYL N-[4-[[(2,4-DIAMINO-6-PTERIDINYL)METHYL]METHYLAMINO]BENZOYL]-L-GLUTAMATE](/img/structure/B8781776.png)
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B8781781.png)

![1'-Benzyl-6-chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B8781793.png)
